molecular formula C10H12ClNO2 B8721586 2-chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyridine

2-chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyridine

Cat. No.: B8721586
M. Wt: 213.66 g/mol
InChI Key: VVXPNCGMUNNJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyridine is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

2-chloro-4-(oxan-4-yloxy)pyridine

InChI

InChI=1S/C10H12ClNO2/c11-10-7-9(1-4-12-10)14-8-2-5-13-6-3-8/h1,4,7-8H,2-3,5-6H2

InChI Key

VVXPNCGMUNNJSJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC2=CC(=NC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triphenylphosphine (6.88 g, 26.2 mmol) was added to a mixture of tetrahydro-2H-pyran-4-ol (2.68 g, 26.2 mmol) and 2-chloropyridin-4-ol (2.72 g, 21.00 mmol) in THF (70 mL) under argon. Diisopropyl azodicarboxylate (DIAD) (5.28 mL, 26.9 mmol) was added dropwise over 5 mins and then the mixture was heated to 55° C. overnight. The mixture was cooled to RT and the solvent was removed in vacuo to give an oil. The oil was purified by silica gel chromatography to give crude 2-chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyridine as an oil. This material was dissolved in ethyl acetate and then washed with 1N aqueous sodium hydroxide, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to give 2-chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyridine (3.71 g, 17.4 mmol, 83% yield) as a light yellow solid.
Quantity
6.88 g
Type
reactant
Reaction Step One
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5.28 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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